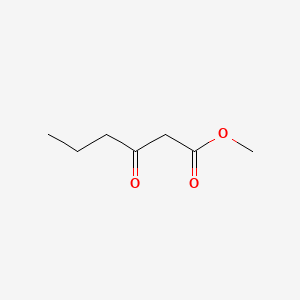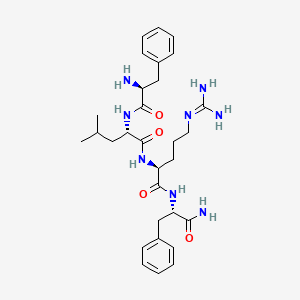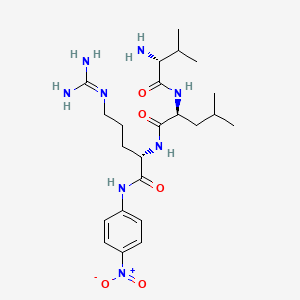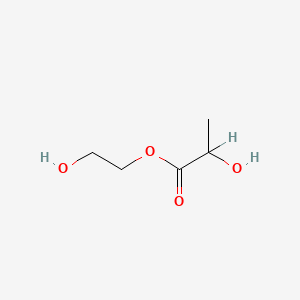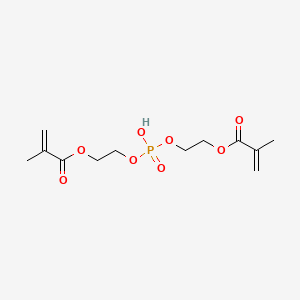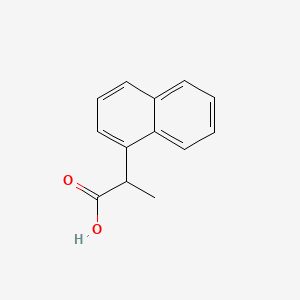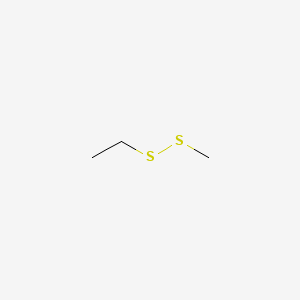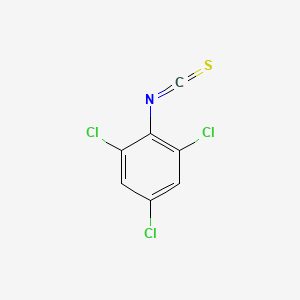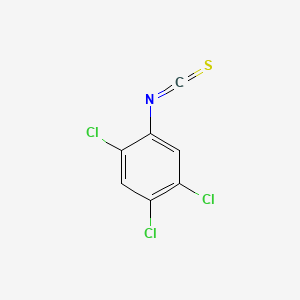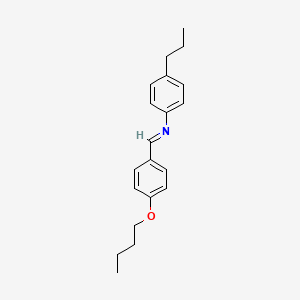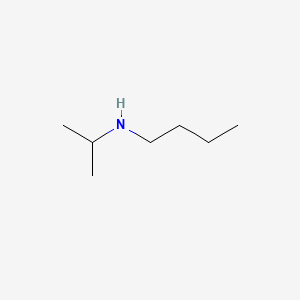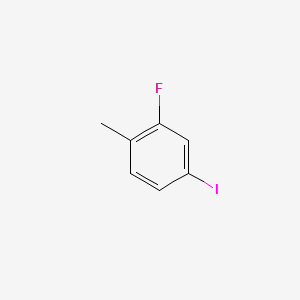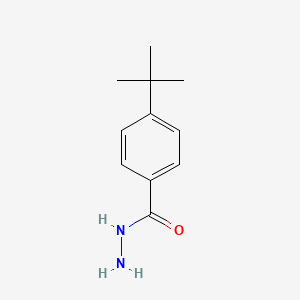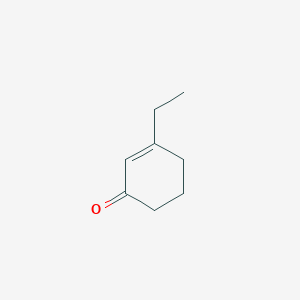
3-Ethylcyclohex-2-en-1-one
Descripción general
Descripción
3-Ethylcyclohex-2-en-1-one is a compound that can be considered as a derivative of cyclohexenone with an ethyl group substitution. It is related to various other cyclohexenone derivatives that have been synthesized and studied for their chemical properties and potential applications in organic synthesis and pharmaceuticals.
Synthesis Analysis
The synthesis of cyclohexenone derivatives often involves the use of readily available starting materials and aims to introduce functional groups that can serve as intermediates for further chemical transformations. For instance, the synthesis of a functionalized cyclohexene skeleton of GS4104 utilized L-serine as a starting material, employing ring-closing metathesis and diastereoselective Grignard reactions as key steps . Another approach for synthesizing substituted cyclohexenones involved treating allylic alcohol with PPh3.HBr followed by aldehydes in the presence of a base, yielding 1,3-dienes . Additionally, FeCl3/SiO2 nanoparticles have been used as a robust and efficient catalyst for the one-pot synthesis of 2-aminocyclohex-1-ene-1-carboxylic esters .
Molecular Structure Analysis
The molecular structures of cyclohexenone derivatives have been elucidated using techniques such as single crystal X-ray diffraction. For example, the crystal and molecular structures of certain chalcone derivative types of molecules, which are important for their biological activities, have been confirmed by X-ray diffraction data . These studies often reveal the conformation of the cyclohexenone ring and the spatial arrangement of substituents, which are crucial for understanding the reactivity and interaction of these molecules.
Chemical Reactions Analysis
Cyclohexenone derivatives can undergo various chemical reactions, including self-condensation, which can lead to a variety of dimeric products . The reactivity of these compounds can be influenced by the presence of substituents, as seen in the synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one, which serve as reactive intermediates for further synthesis . The isomerization and rearrangement reactions of certain cyclohexenone derivatives have also been studied, demonstrating their dynamic behavior under different conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexenone derivatives are determined by their molecular structure and the nature of their substituents. For instance, the presence of electron-withdrawing or electron-donating groups can significantly affect the compound's reactivity. The crystal packing stability of these compounds can be influenced by weak intermolecular interactions, such as hydrogen bonding . Additionally, the conformation of the cyclohexane ring, whether it is in a chair or other conformation, can impact the molecule's physical properties and reactivity . The introduction of cyano groups has been explored to synthesize novel compounds with unique properties, as demonstrated by the first synthesis of ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate .
Aplicaciones Científicas De Investigación
Application 1: Anti-Aggregation Pheromone for Douglas-fir Beetle
- Summary of the Application : “3-Methylcyclohex-2-en-1-one” (MCH) is identified as the anti-aggregation pheromone of the Douglas-fir beetle . It’s used to protect individual high-value trees and stands during Douglas-fir beetle outbreaks .
- Methods of Application or Experimental Procedures : The application of MCH is done using several commercial formulations . The bee community was sampled within experimental sites located in Idaho and Montana, USA in 2016 .
- Results or Outcomes : The results indicate that treatment of Douglas-fir with MCH does not negatively impact the resident wild bee community . There was no significant difference in overall bee abundance, species richness, or diversity between MCH-treated plots and untreated control plots .
Application 2: Area and Individual Tree Protection
- Summary of the Application : “3-Methylcyclohex-2-en-1-one” (MCH) can be used for area and individual tree protection . It can reduce or arrest bark beetle attraction to host trees .
- Methods of Application or Experimental Procedures : The application of MCH is done using semiochemical repellents . This strategy may be the only option for areas with logging or pesticide application restrictions .
- Results or Outcomes : The results indicate that the use of MCH can be an effective management tool .
Application 3: Management of Bark Beetle Species
- Summary of the Application : “3-Methylcyclohex-2-en-1-one” (MCH) has been identified as the antiaggregation pheromone of the Douglas-fir beetle (Dendroctonus pseudotsugae Hopkins) (Coleoptera: Curculionidae) and has been used in the development of successful management applications .
- Methods of Application or Experimental Procedures : The application of MCH is done using antiaggregation pheromone-based treatments . The successful development of these treatments for the Douglas-fir beetle is discussed in relation to efforts to develop similar treatments for other bark beetle species .
- Results or Outcomes : The results indicate that the use of MCH can be an effective management tool .
Direcciones Futuras
Future research could focus on further elucidating the chemical properties and potential applications of 3-Ethylcyclohex-2-en-1-one. For instance, given the role of similar compounds as anti-aggregation pheromones in certain beetle species , 3-Ethylcyclohex-2-en-1-one could potentially have applications in pest management strategies.
Propiedades
IUPAC Name |
3-ethylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-2-7-4-3-5-8(9)6-7/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORVPNKUEOFRLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90286058 | |
| Record name | 3-ethylcyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90286058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethylcyclohex-2-en-1-one | |
CAS RN |
17299-34-2 | |
| Record name | NSC43635 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43635 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-ethylcyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90286058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Methyl-N-[4-(methylsulfonyl)-2-nitrophenyl]amine](/img/structure/B1330200.png)
